3-Bromo-7-chloro-5-azaindole
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Overview
Description
3-Bromo-7-chloro-5-azaindole is a heterocyclic compound that belongs to the azaindole family Azaindoles are known for their unique structural properties, which make them valuable in various fields, including medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-azaindole typically involves the halogenation of 7-azaindole derivatives. One common method includes the bromination and chlorination of 7-azaindole using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted azaindole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-Bromo-7-chloro-5-azaindole has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition is particularly valuable in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-7-azaindole
- 4-Chloro-7-azaindole
- 5-Bromo-7-azaindole
Uniqueness
3-Bromo-7-chloro-5-azaindole is unique due to the specific positioning of the bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H |
InChI Key |
IYFFYYRKUGDLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
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